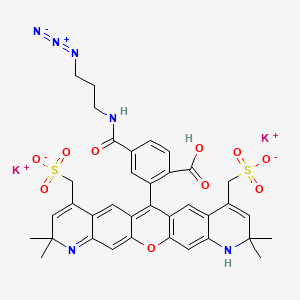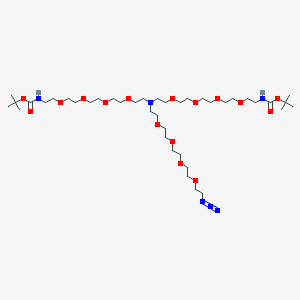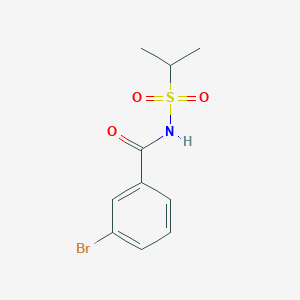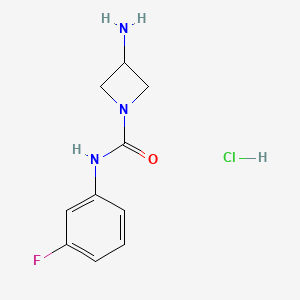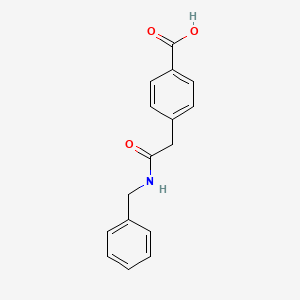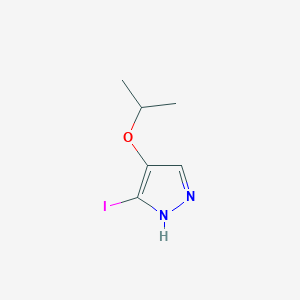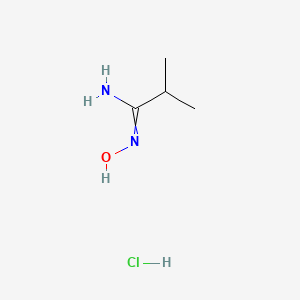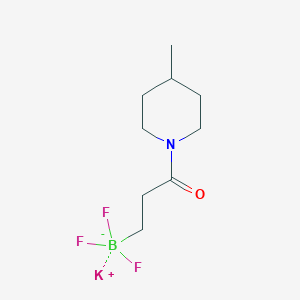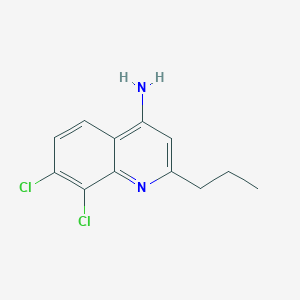
3-(3,5-Difluoro-4-nitrophenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Difluoro-4-nitrophenyl)acrylic acid: is an organic compound characterized by the presence of a difluorinated nitrophenyl group attached to an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Difluoro-4-nitrophenyl)acrylic acid typically involves the following steps:
Aldol Condensation: The reaction of the nitro-difluorobenzene with an aldehyde to form the acrylic acid derivative.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acrylic acid moiety can undergo hydrogenation to form the corresponding saturated acid.
Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Saturated Acids: From the hydrogenation of the acrylic acid moiety.
Substituted Phenylacrylic Acids: From nucleophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as a building block in organic synthesis.
Biology:
Biochemical Probes: Utilized in the development of probes for studying biological systems.
Medicine:
Drug Development: Investigated for potential therapeutic applications due to its bioactive functional groups.
Industry:
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3,5-Difluoro-4-nitrophenyl)acrylic acid involves its interaction with various molecular targets, depending on the specific application. For example, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The difluoro groups can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research.
Vergleich Mit ähnlichen Verbindungen
3-(3,5-Difluoro-4-nitrophenyl)propionic acid: Similar structure but with a propionic acid moiety instead of acrylic acid.
3-(3,5-Difluoro-4-aminophenyl)acrylic acid: The nitro group is replaced with an amino group.
3-(3,5-Difluoro-4-nitrophenyl)acrylamide: The carboxylic acid group is replaced with an amide group.
Eigenschaften
Molekularformel |
C9H5F2NO4 |
|---|---|
Molekulargewicht |
229.14 g/mol |
IUPAC-Name |
(E)-3-(3,5-difluoro-4-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5F2NO4/c10-6-3-5(1-2-8(13)14)4-7(11)9(6)12(15)16/h1-4H,(H,13,14)/b2-1+ |
InChI-Schlüssel |
DMHLTJAYXVMWMQ-OWOJBTEDSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)/C=C/C(=O)O |
Kanonische SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



